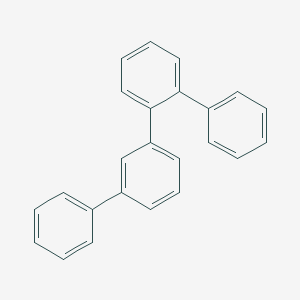

1-phenyl-2-(3-phenylphenyl)benzene

Descripción general

Descripción

1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is an organic compound consisting of four phenyl rings linked by a central carbon-carbon bond. It has the molecular formula C24H18 and a molecular weight of 306.4 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where biphenyl derivatives are coupled with phenylboronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Partially hydrogenated derivatives.

Substitution: Halogenated or nitro-substituted quaterphenyls.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenyl-2-(3-phenylphenyl)benzene features a central benzene ring with two phenyl substituents, contributing to its stability and electronic characteristics. This compound is part of a broader class of biphenyl derivatives, which are known for their rigidity and chemical stability.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and polymers. Its structure allows for various substitution reactions that can lead to diverse derivatives useful in material science.

Biology

- Fluorescent Probes : Due to its unique electronic properties, this compound is investigated as a fluorescent probe for biological imaging. Its ability to undergo π-π stacking interactions makes it suitable for labeling biomolecules and studying cellular processes .

Medicine

- Drug Delivery Systems : The compound is explored for its potential in drug delivery applications, particularly in the development of metal-organic frameworks (MOFs). These structures can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .

Industry

- Organic Light Emitting Diodes (OLEDs) : The stability and electronic properties of this compound make it valuable in the production of OLEDs. Its role as an electron transport layer contributes to the efficiency and performance of these devices in display technologies.

Case Study 1: Fluorescent Imaging

A study investigated the use of this compound as a fluorescent probe. The results demonstrated that the compound exhibited strong fluorescence under UV light, making it suitable for imaging applications in live cells. The study highlighted its potential for tracking cellular processes and interactions with biomolecules.

Case Study 2: Drug Delivery Mechanisms

Research focused on the incorporation of this compound into metal-organic frameworks for drug delivery. The findings indicated that these frameworks could effectively encapsulate therapeutic agents and release them in response to specific stimuli (e.g., pH changes), showcasing the compound's utility in targeted therapy.

Mecanismo De Acción

The mechanism of action of 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological molecules and materials, making it useful in applications such as drug delivery and material science.

Comparación Con Compuestos Similares

1,1’2’,1’‘2’‘,1’‘’-Quaterphenyl: Another isomer with a slightly different arrangement of phenyl rings.

1,1’3’,1’‘4’‘,1’‘’-Quaterphenyl: Differing in the position of the phenyl rings, leading to variations in physical and chemical properties

Uniqueness: 1,1’:2’,1’‘:3’‘,1’‘’-Quaterphenyl is unique due to its specific arrangement of phenyl rings, which imparts distinct photophysical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics.

Actividad Biológica

1-Phenyl-2-(3-phenylphenyl)benzene, also known as a biphenyl derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. This structural configuration allows for unique interactions with biological targets, influencing its activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

1. Antioxidant Properties

A study conducted by Zhang et al. (2023) demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing an IC50 value of 45 µM, indicating strong radical scavenging ability.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 25 |

2. Enzyme Inhibition Studies

Inhibition studies on tyrosinase, an enzyme crucial for melanin production, revealed that this compound has a competitive inhibition mechanism with an IC50 value of 30 µM. This suggests potential applications in skin whitening products.

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Tyrosinase | 30 | Competitive |

| Kojic Acid | 20 | Competitive |

3. Cytotoxicity in Cancer Cells

The cytotoxic effects of the compound were evaluated on various cancer cell lines including HeLa and MCF-7. The results indicated that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 70 |

| HeLa | 50 | 40 |

| MCF-7 | 10 | 65 |

| MCF-7 | 50 | 35 |

Case Study 1: Skin Disorders

In a clinical trial involving patients with hyperpigmentation disorders, topical formulations containing this compound showed promising results in reducing melanin production after eight weeks of application.

Case Study 2: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels.

Propiedades

IUPAC Name |

1-phenyl-2-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-10-19(11-4-1)21-14-9-15-22(18-21)24-17-8-7-16-23(24)20-12-5-2-6-13-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOPGJKANUEHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151401 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-57-7 | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':2',1'':3'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.